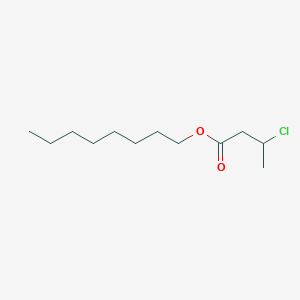
2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- is a chemical compound with the molecular formula C11H7NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both nitrile and ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- typically involves the reaction of naphthalene derivatives with appropriate nitrile and oxidizing agents. One common method is the oxidation of 2-naphthalenecarbonitrile using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of more oxidized naphthalene derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated naphthalene compounds.
Applications De Recherche Scientifique
2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarbonitrile, 5,8-dihydro-5,8-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The nitrile and ketone groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
2-Naphthalenecarbonitrile: A simpler derivative without the ketone groups.
1-Naphthalenecarbonitrile, 5,8-dihydro-6,7-dimethoxy-5,8-dioxo-: Contains additional methoxy groups, leading to different chemical properties.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
88437-16-5 |
|---|---|
Formule moléculaire |
C11H5NO2 |
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
5,8-dioxonaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H5NO2/c12-6-7-1-2-8-9(5-7)11(14)4-3-10(8)13/h1-5H |
Clé InChI |
KHUFLWSKTBKCAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C#N)C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol](/img/structure/B14377472.png)

![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)

![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)


